4-Methoxy-3-nitrophenylboronic acid
Overview
Description
4-Methoxy-3-nitrophenylboronic acid is a chemical compound with the empirical formula C7H8BNO5 and a molecular weight of 196.95 . It is a solid substance .
Synthesis Analysis
Pinacol boronic esters, such as 4-Methoxy-3-nitrophenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Food Chemistry: Reduction of Fructose in Food Matrices
- Study Overview: Research by Pietsch and Richter (2016) explored the use of boronic acids, including 4-Methoxy-3-nitrophenylboronic acid, for the specific reduction of fructose in food matrices like fruit juice. This study highlighted the potential of boronic acids to interact with fructose, leading to a change in sugar composition in food products.
- Findings: The study confirmed the known affinity of boronic acids to bind with sugars, specifically recognizing the efficiency of 3-carboxy-5-nitrophenylboronic acid for applications in acidic media. This opens up possibilities for using such compounds in the food industry to alter sugar content.
- Source: (Pietsch & Richter, 2016)
Corrosion Inhibition: Mild Steel Protection
- Study Overview: Mishra et al. (2018) investigated the effect of substituents, including methoxy (OCH3) and nitro (NO2), on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel corrosion in acidic environments.
- Findings: The study found that methoxy substituents enhance the inhibition efficiency, while nitro decreases it. This suggests that compounds with both methoxy and nitro groups, such as 4-Methoxy-3-nitrophenylboronic acid, could have significant applications in protecting metals against corrosion.
- Source: (Mishra et al., 2018)
Supramolecular Chemistry: Assembly Formation
- Study Overview: Pedireddi and Seethalekshmi (2004) described the formation of supramolecular assemblies involving 4-Methoxyphenylboronic acids. The research focused on understanding how these compounds interact in the creation of complex structures.
- Findings: The study identified the formation of hydrogen bonds between these boronic acids and other molecules, highlighting their potential use in the design and synthesis of intricate molecular assemblies.
- Source: (Pedireddi & Seethalekshmi, 2004)
Photoreagents for Protein Crosslinking
- Study Overview: A study by Jelenc, Cantor, and Simon (1978) proposed 4-Nitrophenyl ethers, including derivatives of 4-Methoxy-3-nitrophenylboronic acid, as high-yield photoreagents for protein crosslinking and affinity labeling.
- Findings: The research demonstrated that these compounds are inactive under dark biological conditions but react quantitatively with amines upon irradiation, making them useful in biochemistry and molecular biology.
- Source: (Jelenc, Cantor, & Simon, 1978)
Drug Carrier in Nanogels
- Study Overview: Park et al. (2013) introduced photolabile derivatives, including 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid, in the development of photoresponsive nanogels for drug delivery.
- Findings: The nanogels showed potential in encapsulating and releasing antitumor drugs upon light activation, demonstrating the utility of such compounds in targeted drug delivery systems.
- Source: (Park et al., 2013)
Safety And Hazards
The safety data sheet for a similar compound, 4-Methyl-3-nitrophenylboronic acid, suggests that it should be handled with care to avoid dust formation and inhalation . It should be stored in a dry, cool, and well-ventilated place . In case of contact with skin or eyes, or if swallowed, appropriate first aid measures should be taken .
Future Directions
properties
IUPAC Name |
(4-methoxy-3-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQVJQNWHRUPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374863 | |
Record name | 4-Methoxy-3-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitrophenylboronic acid | |
CAS RN |
827614-67-5 | |
Record name | 4-Methoxy-3-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 827614-67-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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